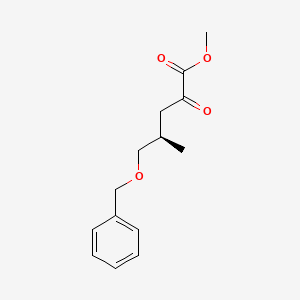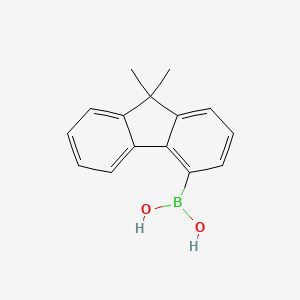
Dibenzothiophene-1-boronic acid
Descripción general
Descripción
Dibenzothiophene-1-boronic acid is a derivative of dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . It is chemically similar to anthracene . The boronic acid moiety in the compound allows it to form stable boronate esters through reaction with various electrophiles .
Synthesis Analysis
The synthesis of dibenzothiophene S-oxides, which are similar to this compound, involves a two-step method. This includes the Suzuki–Miyaura coupling of 2-bromoaryl-substituted sulfinate esters, followed by an intramolecular electrophilic sulfinylation . This method opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences .Molecular Structure Analysis
Boronic acids, including this compound, are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The sp2-hybridized boron atom possesses a vacant p orbital, which is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .Physical and Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular, the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .Aplicaciones Científicas De Investigación
Catalyst Development for Hydrodesulfurization
Dibenzothiophene-1-boronic acid plays a significant role in developing catalysts for hydrodesulfurization (HDS). Studies like the one conducted by Li et al. (1997) reveal that the inclusion of boron in catalysts enhances the HDS activity of dibenzothiophene. The research demonstrates how boron affects the dispersion of active metal species and improves hydrogenation ability, crucial for environmental catalysis applications (Li et al., 1997).
Synthesis of Donor–Acceptor Chromophores
The synthesis of donor–acceptor chromophores utilizing dibenzothiophene is an important application area. Jepsen et al. (2013) describe efficient protocols for functionalizing dibenzothiophene with various groups using Suzuki–Miyaura coupling, a process fundamental in creating advanced chromophores for potential applications in electronics and optoelectronics (Jepsen et al., 2013).
Dye-Sensitized Solar Cells
This compound derivatives are being explored for use in dye-sensitized solar cells (DSSCs). A study by Erten‐Ela et al. (2017) illustrates the synthesis of a boron dibenzopyrromethene-conjugated phenothiazine dye, which exhibited significant enhancements in power conversion efficiency and showed potential in light conversion to photocurrent over a wide wavelength range (Erten‐Ela et al., 2017).
Electropolymerization and Material Characterization
The electropolymerization of dibenzothiophene derivatives, as studied by Lu et al. (2010), leads to novel materials like poly(dibenzothiophene-S,S-dioxide). These materials demonstrate interesting properties like fluorescence and thermal stability, offering avenues for the development of new optoelectronic materials (Lu et al., 2010).
Adsorption Capacity Enhancement in Fuels
Studies on graphene-like boron nitride, as explored by Xiong et al. (2015), have shown remarkable adsorption capacity for dibenzothiophene in model oil. Such findings are significant for developing advanced materials for environmental applications, particularly in the purification and treatment of fuels (Xiong et al., 2015).
Mecanismo De Acción
Safety and Hazards
Dibenzothiophene-1-boronic acid should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
Boronic acid-based compounds are finding increasing applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is one of the future directions .
Propiedades
IUPAC Name |
dibenzothiophen-1-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKWIWQQJZXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3SC2=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)
![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3093479.png)


![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)


![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

